C-8 Ceramide-1-phosphate

Descripción

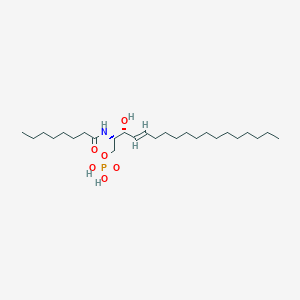

Structure

2D Structure

Propiedades

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32)/b21-19+/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSNYUXSRXINIP-WRBRXSDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Catabolism of N Octanoylsphingosine 1 Phosphate

Transcriptional Control of Ceramide Kinase and Phosphatases

The expression levels of the genes encoding CERK and LPPs are dynamically regulated in response to various cellular signals and environmental cues.

Ceramide Kinase (CERK): Research has identified several factors that influence the transcription of the CERK gene.

Lipopolysaccharide (LPS): In macrophages, engagement of Toll-like receptor 4 (TLR-4) by LPS leads to a reduction in Cerk mRNA levels. nih.govaminer.org Studies using reporter genes have demonstrated that LPS actively inhibits the transcriptional activity of the proximal promoter of the Cerk gene. nih.govaminer.org This transcriptional repression is not merely a secondary effect of the cell cycle arrest induced by LPS. nih.gov

All-trans retinoic acid (ATRA): The transcriptional regulation of CERK by ATRA is cell-line dependent. wikipedia.org The human CERK gene promoter contains a retinoic acid response element (RARE)-like sequence. wikipedia.org In certain neuroblastoma cell lines, transcription factors such as the retinoic acid receptor (RARα) and retinoid X receptor (RXRα) are thought to bind this element in the presence of ATRA to regulate CERK expression. wikipedia.org However, this effect is not observed in other cell types, like leukemia cells, likely due to differential expression of the necessary transcription factors. wikipedia.org

Developmental Regulation: In the developing inner ear of chickens, the expression of the CERK gene is developmentally regulated, with varying levels observed at different stages of otic vesicle development. frontiersin.org

Lipid Phosphate (B84403) Phosphatases (LPPs): The transcriptional regulation of LPPs is less defined than that of CERK, but their expression patterns and localization provide insight into their functional control. There are three main LPP enzymes (LPP1, LPP2, and LPP3). mdpi.com These integral membrane proteins are found on the plasma membrane as well as on intracellular membranes like the endoplasmic reticulum and Golgi network. mdpi.com Their distinct localizations suggest that they perform different functions based on their access to various lipid phosphate pools. nih.gov The expression levels of specific S1P phosphatases, SPP1 and SPP2, have been shown to be altered in various disease states, indicating that they are subject to transcriptional control. nih.gov For example, the gene for the phosphatase PPAP2B is significantly upregulated in the early stages of certain neurodegenerative diseases. mdpi.com

Transcriptional Regulators of Ceramide Kinase (CERK)

| Regulator | Effect on CERK Transcription | Context / Cell Type | Source |

|---|---|---|---|

| Lipopolysaccharide (LPS) | Repression / Down-regulation | Mouse Primary Macrophages | nih.govaminer.org |

| All-trans retinoic acid (ATRA) | Regulation (Cell-specific) | Human Neuroblastoma Cells (SH-SY5Y) | wikipedia.org |

| Developmental Cues | Upregulation / Down-regulation | Chicken Otic Vesicles | frontiersin.org |

Allosteric Regulation and Covalent Modification of Enzymes

The activity of metabolic enzymes for N-octanoylsphingosine 1-phosphate is also rapidly modulated by allosteric effectors and covalent modifications.

Ceramide Kinase (CERK): While direct covalent modification of CERK is not extensively documented, its activity is known to be controlled by allosteric mechanisms.

Allosteric Regulation: CERK activity is notably dependent on calcium ions, but this regulation is indirect. The enzyme itself does not have a calcium-binding site. Instead, its activation is mediated by the calcium-binding protein calmodulin . In the presence of increased intracellular calcium, calmodulin binds Ca2+ ions, undergoes a conformational change, and subsequently binds to and activates CERK. This represents a key allosteric activation mechanism.

Lipid Phosphate Phosphatases (LPPs): The regulation of LPPs involves both allosteric-like effects and inherent catalytic properties.

Allosteric Regulation: The activity of phosphatidate phosphatase (PAP), a related enzyme, is down-regulated by the sphingoid bases sphingosine (B13886) and dihydrosphingosine. wikipedia.org This feedback inhibition prevents the excessive breakdown of lipid phosphates when their downstream products accumulate. wikipedia.org

Covalent Modification: Covalent modification, such as the addition or removal of a phosphate group (phosphorylation), is a common mechanism for regulating enzyme activity. youtube.comyoutube.com While specific phosphorylation events that regulate the LPPs responsible for C1P catabolism are not well-characterized, it is a prevalent regulatory strategy for many enzymes in signaling pathways. youtube.comyoutube.com The LPPs are generally described as being magnesium-independent and insensitive to the sulfhydryl-modifying agent N-ethylmaleimide, which distinguishes their catalytic mechanism from other phosphatase families. mdpi.com

Regulatory Mechanisms of Metabolic Enzymes

| Enzyme | Regulatory Mechanism | Effector / Modifier | Effect on Activity | Source |

|---|---|---|---|---|

| Ceramide Kinase (CERK) | Allosteric Regulation | Ca²⁺/Calmodulin Complex | Activation | |

| Lipid Phosphate Phosphatases (LPPs) | Allosteric Regulation / Feedback | Sphingosine | Inhibition | wikipedia.org |

Compound Index

Intracellular Signaling Pathways Modulated by N-octanoylsphingosine 1-phosphate

Once inside the cell, C8-C1P engages with and influences several critical intracellular signaling cascades. These interactions are central to its biological functions, leading to the activation of downstream effectors that ultimately determine the cellular response.

Activation of Cytosolic Phospholipase A2α (cPLA2α) and Eicosanoid Production

A primary and well-documented action of C1P is the stimulation of cytosolic phospholipase A2α (cPLA2α). nih.govnih.gov This enzyme plays a crucial, rate-limiting role in the inflammatory process by catalyzing the release of arachidonic acid (AA) from membrane phospholipids. nih.govresearchgate.net The liberated arachidonic acid is then available for conversion into various eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation. nih.govnih.gov

The activation of cPLA2α is a multi-step process. An increase in intracellular calcium is a key initial event, which promotes the translocation of cPLA2α from the cytosol to intracellular membranes where its phospholipid substrates reside. nih.gov Subsequent phosphorylation of cPLA2α, often by mitogen-activated protein kinases (MAPKs), enhances its enzymatic activity. nih.govnih.gov C1P is a direct activator of this pathway, leading to the production of pro-inflammatory eicosanoids. nih.govnih.gov In macrophages, this C1P-mediated activation of cPLA2α is a key step in the cellular response to inflammatory stimuli. researchgate.net

Table 1: Key Research Findings on cPLA2α Activation and Eicosanoid Production

| Finding | Cellular Context | Implication | Reference(s) |

|---|---|---|---|

| C1P stimulates cPLA2α, leading to arachidonic acid release and prostaglandin (B15479496) formation. | General | C1P is a key mediator of inflammatory responses. | nih.gov |

| C1P activates group IVA cPLA2α, the initial step in eicosanoid biosynthesis. | General | C1P directly initiates the eicosanoid signaling cascade. | nih.gov |

| cPLA2α activation involves both calcium-dependent translocation and MAPK-mediated phosphorylation. | Macrophages | The mechanism of cPLA2α activation is complex and involves multiple signaling inputs. | nih.govnih.gov |

| cPLA2α-derived eicosanoids are produced within minutes of stimulation. | Macrophages | This pathway facilitates a rapid inflammatory response. | researchgate.net |

Crosstalk with MEK/ERK1-2, PI3-K/Akt (PKB), and c-Jun N-terminal Kinase (JNK) Pathways

The signaling network influenced by C1P extends to include significant crosstalk with several major kinase cascades, including the MEK/ERK1-2, PI3-K/Akt, and JNK pathways. The activation of these pathways is often intertwined with the inflammatory and survival signals initiated by C1P.

The MAPK/ERK pathway, in particular, appears to be a significant downstream target. For instance, studies on the related sphingolipid, sphingosine-1-phosphate (S1P), have shown that MAPK/ERK signaling is crucial for regulating insulin (B600854) secretion and S1P expression in pancreatic β-cells. nih.gov Inhibition of this pathway significantly reduces the expression of both insulin and S1P. nih.gov This suggests a potential feedback loop and a central role for MAPK/ERK in mediating the effects of these bioactive lipids.

Influence on MAPK and mTOR/p70S6K Signaling

C1P and its synthetic analogs can influence the broader mitogen-activated protein kinase (MAPK) family, which plays a central role in translating extracellular stimuli into a wide range of cellular responses. The activation of specific MAPKs can be cell-type and stimulus-dependent.

Furthermore, there is evidence linking sphingolipid signaling to the mammalian target of rapamycin (B549165) (mTOR) pathway. The mTOR signaling network and its downstream effector, the p70S6 kinase (p70S6K), are frequently activated in various cellular processes, including cell growth and proliferation. nih.gov p70S6K is a mitogen-activated kinase that is essential for G1 cell cycle progression. nih.gov While direct studies on C8-C1P's influence on mTOR/p70S6K are limited, the known mitogenic properties of C1P suggest a potential intersection with this critical growth-regulating pathway. nih.gov

Interplay with NFκB and Jak/Stat Signaling

The pro-inflammatory actions of C1P also involve interplay with key transcription factors that orchestrate inflammatory gene expression, such as NFκB (nuclear factor kappa-light-chain-enhancer of activated B cells) and the Jak/Stat (Janus kinase/signal transducer and activator of transcription) pathway. While the direct mechanisms of C8-C1P on these pathways require further elucidation, the inflammatory mediators produced downstream of cPLA2α activation, such as prostaglandins, are known to influence NFκB activity.

Receptor Interactions and Extracellular Signaling of Ceramide 1-phosphate

While many of the actions of C1P are mediated intracellularly, emerging evidence suggests that it can also function as an extracellular signaling molecule, binding to specific cell surface receptors. This dual role as both an intracellular second messenger and an extracellular ligand adds another layer of complexity to its biological functions.

Potential Role as an Extracellular Receptor Agonist

Recent research has implicated C1P as an agonist for specific plasma membrane receptors, particularly G protein-coupled receptors (GPCRs). nih.govnih.gov This extracellular action appears to be distinct from its intracellular roles. For example, exogenously applied C1P has been shown to stimulate macrophage migration, an effect that is not observed when C1P levels are increased intracellularly. nih.gov This suggests the existence of a specific cell surface receptor for C1P that, when activated, initiates signaling cascades leading to chemotaxis. These receptors are thought to be coupled to Gi proteins. nih.govnih.gov

Table 2: Intracellular vs. Extracellular Actions of Ceramide 1-Phosphate

| Action | Location | Key Effect | Mediated By | Reference(s) |

|---|---|---|---|---|

| Pro-survival | Intracellular | Promotes cell survival and proliferation. | Intracellular targets | nih.gov |

| Pro-inflammatory | Intracellular | Stimulates cPLA2α and eicosanoid production. | Intracellular targets | nih.govnih.gov |

| Cell Migration | Extracellular | Stimulates macrophage chemotaxis. | Plasma membrane receptors (likely Gi-coupled) | nih.govnih.gov |

G-protein Coupled Receptor (GPCR) Interactions (Inferred from S1P and C1P studies)

The extracellular actions of many bioactive lipids are mediated by their interaction with G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that initiate intracellular signaling cascades upon ligand binding. The interactions of N-octanoylsphingosine 1-phosphate with GPCRs are inferred from extensive studies on S1P and, to a lesser extent, C1P.

Sphingosine 1-phosphate (S1P) is a well-established ligand for a family of five specific high-affinity GPCRs, designated S1P₁ through S1P₅. nih.govsemanticscholar.orgbiologists.com These receptors are expressed in various cell types and are involved in regulating critical physiological processes such as cell proliferation, migration, survival, angiogenesis, and immune cell trafficking. semanticscholar.orgnih.gov Each S1P receptor subtype can couple to a distinct set of heterotrimeric G-proteins, leading to the activation of diverse downstream signaling pathways.

The coupling of S1P receptors to different G-protein families dictates the cellular response:

S1P₁ couples exclusively to the Gαi/o family, which typically leads to the activation of the Ras-ERK and PI3K-Akt pathways and the small G-protein Rac. nih.govnih.gov This signaling is crucial for cell survival and migration, as well as maintaining vascular integrity. nih.govmdpi.com

S1P₂ and S1P₃ show more promiscuous coupling, interacting with Gαi/o, Gαq, and Gα12/13. nih.gov Gαq activation stimulates phospholipase C, while Gα12/13 activates Rho, influencing cytoskeletal dynamics. d-nb.info

S1P₄ primarily signals through Gαi/o and Gα12/13.

S1P₅ signaling involves Gαi/o and Gα12/13. nih.gov

This differential coupling allows S1P to exert a wide range of, and sometimes opposing, effects depending on the receptor profile of a given cell. semanticscholar.org For instance, S1P₁ signaling is generally associated with endothelial barrier protection, whereas S1P₂ and S1P₃ have been implicated in inflammatory responses in certain contexts. semanticscholar.orgd-nb.info

While most of the effects of ceramide 1-phosphate (C1P) are intracellular, evidence suggests it can also act as an extracellular ligand. nih.gov Studies have indicated that C1P stimulates cell migration through a specific plasma membrane receptor that is coupled to a Gαi protein. nih.gov However, unlike the well-defined S1P receptor family, a specific, high-affinity GPCR for C1P has not been definitively identified.

Given that N-octanoylsphingosine 1-phosphate shares structural similarity with both S1P and C1P (as it is a C8-acylated sphingosine 1-phosphate), it is plausible that it interacts with one or more of the S1P receptors or a yet-to-be-identified C1P receptor to modulate GPCR-mediated signaling pathways.

| Receptor | Primary G-Protein Coupling | Key Downstream Pathways |

| S1P₁ | Gαi/o | PI3K-Akt, Ras-ERK, Rac |

| S1P₂ | Gαi/o, Gαq, Gα12/13 | Rho, PLC, PI3K |

| S1P₃ | Gαi/o, Gαq, Gα12/13 | Rho, PLC, PI3K |

| S1P₄ | Gαi/o, Gα12/13 | - |

| S1P₅ | Gαi/o, Gα12/13 | Rho/ROCK, Gi/AKT |

Intracellular Trafficking and Localization Mechanisms

The site of synthesis, degradation, and action of bioactive lipids like N-octanoylsphingosine 1-phosphate is tightly controlled. Their movement between different cellular membranes and compartments is crucial for determining their ultimate biological effect. This transport can occur through vesicular pathways or, more rapidly, via non-vesicular transport mediated by lipid transfer proteins.

Non-vesicular Transport by Lipid Transfer Proteins (e.g., CPTP/GLTPD1)

A key mechanism for the intracellular movement of phosphorylated sphingolipids is non-vesicular transport, carried out by specialized lipid transfer proteins. For ceramide 1-phosphate (C1P), the primary protein responsible for this process is the Ceramide-1-Phosphate Transfer Protein (CPTP), also known as Glycolipid Transfer Protein Domain-containing Protein 1 (GLTPD1). uniprot.orggenecards.org

CPTP specifically binds and transports C1P between different organelle membranes, such as from its site of synthesis at the Golgi apparatus to other cellular locations. uniprot.orgasm.org Research has shown that CPTP can transfer phosphoceramides with various acyl chain lengths but displays a preference for those with saturated C16:0 (palmitoyl) or monounsaturated C18:1 (oleoyl) chains. uniprot.org This specificity suggests that the structure of the N-acyl chain, such as the octanoyl (C8:0) chain in N-octanoylsphingosine 1-phosphate, is a critical determinant for its interaction with and transport by such proteins.

The function of CPTP is vital for regulating the cellular levels and localization of C1P, which in turn influences downstream processes like the activity of cytosolic phospholipase A₂ (cPLA₂) and the production of inflammatory mediators. uniprot.orgnih.gov By facilitating the movement of C1P, CPTP plays a role in diverse cellular functions, including the regulation of Golgi structure, autophagy, and inflammatory responses. asm.orgnih.gov

| Protein | Full Name | Function | Substrate Specificity |

| CPTP | Ceramide-1-Phosphate Transfer Protein | Mediates intracellular, non-vesicular transfer of C1P between membranes. | Prefers C16:0 and C18:1 acyl chains, but can bind other variants. |

| GLTPD1 | Glycolipid Transfer Protein Domain-containing Protein 1 | Alias for CPTP. | - |

Importance of Subcellular Localization for Functional Outcomes

The specific subcellular location of a sphingolipid phosphate profoundly influences its function, creating distinct signaling pools that can lead to different or even opposing cellular outcomes. nih.gov The concept of localized signaling is critical for understanding the diverse roles of these molecules.

For example, the two isoforms of sphingosine kinase, the enzyme that produces S1P, have different subcellular localizations and associated functions. nih.gov

Sphingosine Kinase 1 (SK1) is primarily cytosolic and translocates to the plasma membrane upon activation. S1P produced by SK1 is often associated with pro-survival and proliferative signals. nih.gov

Sphingosine Kinase 2 (SK2) is mainly found in the endoplasmic reticulum and nucleus. S1P generated by SK2 has been linked to pro-apoptotic signals and the inhibition of cell growth. nih.gov

This demonstrates that the same molecule, S1P, can have drastically different effects based on its site of generation. The functional consequences of S1P signaling are therefore exquisitely dependent on its localization within specific intracellular microdomains. nih.gov

Similarly, the localization of C1P is crucial for its activity. C1P has been identified as a key regulator of Golgi morphology. asm.org Its accumulation at the Golgi, potentially mediated by transport proteins like CPTP, can induce structural changes that impact vesicular trafficking. asm.org This highlights how the concentration of a bioactive lipid in a specific organelle can directly control that organelle's function and, consequently, broad cellular processes.

Therefore, the subcellular trafficking of N-octanoylsphingosine 1-phosphate, managed by lipid transfer proteins, is not merely a transport process but a critical regulatory layer. The delivery of this molecule to specific compartments—be it the plasma membrane to interact with GPCRs, the Golgi, or the endoplasmic reticulum—is a determining factor in its ultimate physiological or pathological role. nih.govnih.gov

Molecular Mechanisms of N Octanoylsphingosine 1 Phosphate Action

Receptor-Mediated Signaling

While S1P is well-known to signal through a family of five G protein-coupled receptors (S1P₁₋₅), the receptor-mediated signaling for C1P is less clearly defined. nih.govnih.gov Some studies suggest that C1P may have its own cell surface receptors, but these are not as well-characterized as the S1P receptors.

Intracellular Signaling

C1P has been shown to have direct intracellular targets. A key role for C1P is the activation of group IVA cytosolic phospholipase A2α (cPLA2α). ebi.ac.uk cPLA2α is the rate-limiting enzyme in the release of arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids. ebi.ac.uk

A specific ceramide-1-phosphate transfer protein (CPTP) has been identified that facilitates the non-vesicular trafficking of C1P between membranes. ebi.ac.uk This protein plays a crucial role in regulating the subcellular localization and availability of C1P for signaling. For instance, the transport of C1P by CPTP can influence the activity of cPLA2α at different cellular compartments like the Golgi complex and the plasma membrane. ebi.ac.uk

Cellular and Physiological Roles of N Octanoylsphingosine 1 Phosphate

Role in Inflammation

C1P is recognized as a pro-inflammatory lipid mediator. ebi.ac.uk Its role in activating cPLA2α directly links it to the production of eicosanoids, which are potent mediators of inflammation. ebi.ac.uk The regulation of C1P levels and localization by CPTP is therefore critical in modulating inflammatory responses. ebi.ac.uk Dysregulation of this pathway can contribute to the pathogenesis of inflammatory conditions such as asthma and atherosclerosis. ebi.ac.uk

The broader sphingolipid metabolite, S1P, also plays a complex and crucial role in inflammation. nih.govnih.gov The S1P signaling system is involved in regulating lymphocyte trafficking and maintaining vascular integrity, both of which are central to inflammatory processes. nih.gov For example, the gradient of S1P between lymphoid organs and the blood is essential for the egress of lymphocytes. nih.gov

Role in the Immune System

The immune system is heavily modulated by sphingolipid signaling. S1P is a key regulator of both innate and adaptive immunity. nih.govfrontiersin.org It influences the trafficking, differentiation, and survival of various immune cells, including T cells and B cells. frontiersin.orgnih.gov The S1P-S1P receptor axis is a well-established target for immunomodulatory drugs. nih.gov For instance, the drug FTY720 (fingolimod) functions by antagonizing S1P receptors, leading to the sequestration of lymphocytes in lymph nodes and thereby reducing their circulation to sites of inflammation. nih.govmdpi.com

Role in Cancer

Sphingolipid metabolism is often dysregulated in cancer. mdpi.com There is substantial evidence implicating S1P in tumorigenesis through its regulation of processes like cell growth, survival, migration, angiogenesis (the formation of new blood vessels), and inflammation, which can drive cancer progression. nih.govnih.govnih.gov Cancer cells can produce elevated levels of S1P, which contributes to the tumor microenvironment. nih.gov This can occur through an increased expression of sphingosine (B13886) kinase 1 (SphK1). nih.gov

The balance between the pro-apoptotic ceramide and the pro-survival S1P is often referred to as the "sphingolipid rheostat," and a shift towards S1P is a hallmark of many cancers, contributing to tumor growth and resistance to chemotherapy. nih.gov Studies have shown that in glioblastomas, there is a significant increase in S1P levels and a decrease in ceramide levels, correlating with tumor malignancy. nih.gov Targeting the S1P signaling pathway is therefore being explored as a potential therapeutic strategy in various cancers. mdpi.com

Neuronal Cells and Glia (Inferred from S1P studies)

In the central nervous system (CNS), S1P signaling is crucial for a wide range of processes. frontiersin.orgnih.gov It is involved in the development of the nervous system, including neurogenesis, as well as the regulation of proliferation, survival, differentiation, and migration of all major neural cell types: neurons, astrocytes, microglia, and oligodendrocytes. frontiersin.org

S1P receptors are expressed throughout the CNS and are implicated in both normal physiological functions and in pathological conditions such as multiple sclerosis and neurodegenerative diseases. mdpi.comfrontiersin.orgnih.gov For example, S1P can mediate calcium signaling in cultured cerebellar astrocytes, suggesting a role in neuron-glia communication. frontiersin.org

Furthermore, S1P signaling has been shown to regulate the ability of Müller glia in the retina to dedifferentiate and become neurogenic, proliferating progenitor-like cells, which is a key step in retinal regeneration. elifesciences.orgnih.govbiorxiv.org The activation of S1P signaling can suppress the formation of these progenitor cells, indicating that modulation of this pathway could be a target for promoting retinal repair. elifesciences.orgnih.govbiorxiv.org S1P also plays a role in the survival and differentiation of neurons induced by nerve growth factor (NGF). frontiersin.org

N Octanoylsphingosine 1 Phosphate in Experimental Disease Models Mechanistic Studies

Role in Cancer Progression and Cell Fate

The sphingolipid rheostat, the balance between pro-apoptotic ceramides (B1148491) and pro-survival S1P, is a critical determinant of cell fate. frontiersin.orggavinpublishers.com A shift towards S1P is a hallmark of many cancers, promoting tumorigenesis. researchgate.netresearchgate.net

Influence on Oncogenic Pro-survival Pathways and Cell Cycle

N-octanoylsphingosine 1-phosphate, mimicking endogenous S1P, plays a significant role in promoting cancer cell survival and proliferation by activating several oncogenic pathways. amegroups.orgnih.gov Upon binding to its G protein-coupled receptors (S1PRs), particularly S1PR1, it can trigger downstream signaling cascades, including the PI3K/Akt and Ras/MAPK/ERK pathways. researchgate.net Activation of these pathways is known to inhibit apoptosis and promote cell growth and proliferation. researchgate.netamegroups.org

Furthermore, the Sphingosine (B13886) Kinase 1 (SphK1)/S1P signaling axis has been shown to protect cancer cells from drug-induced cell death, indicating its role in chemoresistance. researchgate.netnih.gov In some cancers, elevated S1P levels are associated with the upregulation of anti-apoptotic proteins and the suppression of pro-apoptotic factors, further contributing to cell survival. amegroups.org

The influence of S1P extends to the regulation of the cell cycle. While ceramide is known to induce cell cycle arrest, S1P promotes cell cycle progression. gavinpublishers.comresearchgate.net This is partly achieved through the activation of signaling pathways that lead to the phosphorylation and inactivation of tumor suppressor proteins like the retinoblastoma protein (Rb), which controls the G1/S phase transition. youtube.comkhanacademy.org By promoting the progression through cell cycle checkpoints, S1P facilitates the continuous division of cancer cells. researchgate.net

Table 1: Influence of N-octanoylsphingosine 1-phosphate on Pro-survival Pathways and Cell Cycle

| Cellular Process | Effect of N-octanoylsphingosine 1-phosphate (S1P) | Key Signaling Molecules Involved |

| Cell Survival | Promotes survival, inhibits apoptosis | PI3K/Akt, Ras/MAPK/ERK, NF-κB researchgate.netamegroups.org |

| Cell Cycle | Promotes progression from G1 to S phase | Cyclin-dependent kinases (CDKs), Retinoblastoma protein (Rb) researchgate.netyoutube.comkhanacademy.org |

| Chemoresistance | Enhances resistance to cancer therapies | P-glycoprotein, SphK1 researchgate.netnih.gov |

Impact on Autophagy and Metastasis (Inferred from S1P studies)

While direct studies on N-octanoylsphingosine 1-phosphate's role in autophagy and metastasis are limited, extensive research on S1P provides significant insights. Autophagy, a cellular process of self-digestion, has a dual role in cancer. In some contexts, it can be protective for cancer cells. nih.gov S1P has been shown to trigger protective autophagy in certain cancer cell types. nih.gov For instance, increased intracellular S1P can activate TRAF2, which in turn promotes autophagy and facilitates the malignancy of tumors like hepatocellular carcinoma. nih.gov

Metastasis, the spread of cancer cells to distant sites, is a major cause of cancer-related mortality. S1P signaling is deeply implicated in this process. nih.govnih.gov It promotes cell migration and invasion, key steps in the metastatic cascade. amegroups.orgnih.gov S1P can induce the rearrangement of the cytoskeleton, facilitating cell movement. gavinpublishers.com Furthermore, the secretion of S1P from cancer cells can create a chemotactic gradient that guides their migration. nih.gov Studies have shown that S1P receptor subtypes can have opposing effects on metastasis; for example, S1P1 has been linked to the aggravation of metastasis, while S1P2 has been shown to inhibit it. nih.gov

Contribution to the Ceramide/S1P Biostat Balance in Cancer

The concept of the "ceramide/S1P biostat" or "sphingolipid rheostat" is central to understanding the role of N-octanoylsphingosine 1-phosphate in cancer. frontiersin.orggavinpublishers.com This balance between the pro-apoptotic lipid ceramide and the pro-survival lipid S1P dictates the cell's fate. frontiersin.orgresearchgate.net In many cancer cells, this balance is shifted towards higher levels of S1P, promoting survival and proliferation. gavinpublishers.comresearchgate.net

N-octanoylsphingosine 1-phosphate, as an S1P analog, contributes to this shift. By activating S1P receptors, it promotes pro-survival signaling pathways that counteract the apoptotic effects of ceramide. researchgate.net Furthermore, the enzymatic machinery that regulates this balance is often dysregulated in cancer. Sphingosine kinases (SphKs), the enzymes that produce S1P from sphingosine, are frequently overexpressed in tumors. amegroups.orgnih.gov This leads to an accumulation of S1P and a decrease in ceramide levels, further tilting the biostat towards a pro-tumorigenic state. researchgate.net Therapeutic strategies are being explored to manipulate this rheostat, aiming to increase ceramide levels and/or decrease S1P levels in cancer cells. gavinpublishers.comresearchgate.net

Table 2: The Ceramide/S1P Biostat in Cancer

| Lipid Mediator | Primary Role in Cancer | Effect on Cell Fate |

| Ceramide | Pro-apoptotic | Induces cell death and growth arrest frontiersin.orggavinpublishers.com |

| Sphingosine-1-Phosphate (S1P) | Pro-survival, Pro-proliferative | Promotes cell survival, proliferation, and migration frontiersin.orggavinpublishers.com |

Involvement in Inflammatory and Autoimmune Disorders

The S1P signaling pathway is a key regulator of immune cell trafficking and inflammatory responses, making it a significant player in inflammatory and autoimmune diseases. frontiersin.orgnih.govnih.gov

Mechanistic Contributions to Inflammation

N-octanoylsphingosine 1-phosphate, by activating S1P receptors, exerts a profound influence on the inflammatory process. frontiersin.orgbbwpublisher.com A key mechanism is the regulation of lymphocyte trafficking. nih.govnih.gov A steep S1P gradient exists between lymphoid organs (low S1P) and the blood and lymph (high S1P). nih.govnih.gov Lymphocytes follow this gradient to exit lymphoid tissues and enter circulation. frontiersin.org During an inflammatory response, this S1P gradient can be altered, leading to the retention of lymphocytes in inflamed tissues. frontiersin.org

S1P signaling also directly impacts the function of various immune cells. It can activate pro-inflammatory transcription factors and induce the production of inflammatory mediators like prostaglandins (B1171923). bbwpublisher.com For instance, S1P can activate neutrophils and mast cells, contributing to the inflammatory cascade. frontiersin.org The interaction of S1P with its receptors on endothelial cells is also crucial for maintaining vascular integrity. nih.govresearchgate.net Dysfunction in this signaling can lead to increased vascular permeability, a hallmark of inflammation. researchgate.net

Implications in Experimental Models of Inflammatory Bowel Disease (Analogous to S1P)

While specific studies using N-octanoylsphingosine 1-phosphate in inflammatory bowel disease (IBD) models are not extensively detailed in the provided results, the role of S1P is well-established and provides a strong basis for understanding the potential implications. IBD, which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gut. nih.govmdpi.com

In animal models of IBD, S1P signaling has been shown to play a causal role in the pathogenesis of the disease. nih.gov The expression of SphK1, the enzyme that produces S1P, is upregulated in the colonic tissues of mice with IBD and in pediatric IBD patients. nih.gov This leads to an accumulation of S1P in the colon, which promotes inflammation by activating key inflammatory signaling pathways such as NF-κB and STAT3. nih.gov

Furthermore, the trafficking of lymphocytes to the gut is a critical component of IBD pathogenesis. elsevierpure.com Modulators of S1P receptors, which block the egress of lymphocytes from lymph nodes, have shown promise in preclinical and clinical studies for IBD. mdpi.comelsevierpure.comnih.gov These findings suggest that targeting the S1P pathway could be a viable therapeutic strategy for IBD. For example, the S1P receptor modulator ozanimod (B609803) has shown encouraging results in clinical trials for ulcerative colitis. nih.govnih.gov

Table 3: Mechanistic Contributions of S1P Signaling in Inflammatory Bowel Disease

| Mechanism | Role of S1P Signaling | Therapeutic Implication |

| Immune Cell Trafficking | Regulates lymphocyte egress from lymph nodes to the inflamed gut. elsevierpure.com | S1P receptor modulators can block this trafficking, reducing inflammation. mdpi.comnih.gov |

| Inflammatory Signaling | Upregulation of SphK1 leads to S1P accumulation and activation of pro-inflammatory pathways like NF-κB and STAT3. nih.gov | Inhibition of SphK1 or S1P signaling could reduce inflammatory responses. |

| Vascular Integrity | S1P signaling helps maintain the endothelial barrier. nih.govresearchgate.net | Dysregulation can lead to increased vascular permeability and leukocyte infiltration. |

Contribution to Neurodegenerative Conditions

Alterations in sphingolipid metabolism are increasingly recognized as a key element in the pathophysiology of a wide range of neurodegenerative diseases. frontiersin.orguniroma1.it These disorders are often characterized by progressive deficits in neuronal function, and evidence suggests that defects in sphingolipid pathways can contribute to the underlying molecular and cellular damage. frontiersin.orguniroma1.it

1 Dysregulation in Sphingolipid Metabolism in Experimental Models

Experimental models of various neurodegenerative diseases consistently show a dysregulation of sphingolipid metabolism. frontiersin.orgnih.gov This includes conditions such as Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), amyotrophic lateral sclerosis (ALS), and multiple sclerosis (MS). frontiersin.orgnih.govfrontiersin.org A common finding is an altered balance between the pro-apoptotic lipid ceramide and the pro-survival lipid S1P. nih.gov For instance, in AD models, an increase in ceramide levels is considered an early event in the disease pathology, and the disrupted balance between ceramides and S1P is thought to promote neurodegeneration. nih.gov Similarly, in HD models and patient tissues, the expression and levels of S1P-metabolizing enzymes like sphingosine kinase 1 (SPHK1) were found to be reduced. uniroma1.it This dysregulation is not merely a consequence of neurodegeneration but is considered a contributing factor to the disease pathogenesis. uniroma1.itnih.gov

Table 3: Dysregulation of Sphingolipid Metabolism in Neurodegenerative Disease Models

| Disease | Experimental Model/Setting | Observed Dysregulation in Sphingolipid Metabolism | Reference |

|---|---|---|---|

| Alzheimer's Disease (AD) | Brain cortex | Increased ceramide levels; disrupted balance of ceramides and S1P. | nih.gov |

| Huntington's Disease (HD) | R6/2 and YAC128 mouse models, patient brain tissue | Reduced levels of Sphingosine Kinase 1 (SPHK1). | uniroma1.it |

| Amyotrophic Lateral Sclerosis (ALS) | Patient variants | Variants in SPTLC1, a key enzyme in sphingolipid synthesis, are linked to juvenile-onset ALS. | frontiersin.org |

| Parkinson's Disease (PD) | In vitro experimental models | Inhibition of Sphingosine Kinases (SphKs) increases α-synuclein secretion and promotes apoptotic neuronal death. | nih.gov |

| Multiple Sclerosis (MS) | MS plaques | Decreased S1P levels. | frontiersin.org |

2 Impact on Neuronal Cell Survival and Function (Inferred from S1P studies)

Sphingosine-1-phosphate (S1P) signaling is vital for numerous aspects of central nervous system (CNS) development and function, including neuronal cell survival. nih.govfrontiersin.org S1P is involved in regulating cell growth, differentiation, and apoptosis. frontiersin.org In the context of neurodegeneration, S1P signaling often exerts neuroprotective effects. frontiersin.orgnih.gov For example, S1P can promote neuronal survival and enhance the expression of neurofilaments. frontiersin.org

In models of Alzheimer's disease, both exogenous and endogenous S1P have been shown to rescue neuronal calcium dyshomeostasis and protect against apoptotic cell death induced by amyloid-β oligomers. nih.gov Furthermore, S1P signaling is implicated in neurogenesis, the migration of neuronal progenitor cells, and the regulation of synaptic activity. neurology.orgresearchgate.net It also plays a role in the function of other crucial CNS cells like astrocytes and oligodendrocytes, which support neuronal health. neurology.org The balance between ceramide and S1P is often described as a rheostat, where S1P promotes cell survival and growth, counteracting the pro-apoptotic effects of ceramide. frontiersin.org

Table 4: Neuroprotective Functions of S1P Signaling in the Central Nervous System

| Function | Mechanism/Effect | Reference |

|---|---|---|

| Neuronal Survival | Protects against amyloid-β-induced apoptosis; counteracts pro-apoptotic ceramide signaling. | frontiersin.orgnih.gov |

| Calcium Homeostasis | Rescues neuronal calcium dyshomeostasis induced by amyloid-β oligomers. | nih.gov |

| Neurogenesis and Progenitor Cell Regulation | Regulates signaling, survival, and differentiation in neuroepithelial progenitor cells. Stimulates neurogenesis. | nih.govresearchgate.net |

| Neuronal Differentiation | Promotes neuronal survival and enhances neurofilament expression. | frontiersin.org |

| Synaptic Function | Affects plasma membrane excitability and neurotransmitter release, promoting synaptic transmission. | researchgate.net |

| Inflammation Regulation | Mediates inflammatory responses and crosstalks with pro-inflammatory pathways like NFκB. | elifesciences.org |

Compound Names

Analytical and Methodological Approaches for Studying N Octanoylsphingosine 1 Phosphate

Synthesis of N-octanoylsphingosine 1-phosphate for Research

The synthesis of N-octanoylsphingosine 1-phosphate for research purposes is a critical first step, enabling its use as an exogenous agent in cell-based studies. This synthetic compound allows for controlled experiments to investigate its specific effects on cellular processes.

Use of Short-Chain Analogs for Solubility and Cell Permeability

Endogenous sphingolipids typically possess long fatty acid chains, which makes them poorly soluble in aqueous media and limits their ability to cross cell membranes. To overcome these limitations, researchers utilize short-chain, cell-permeable analogs like N-acetylsphingosine-1-phosphate (C2-Cer-1P) and N-octanoylsphingosine 1-phosphate (C8-Cer-1P). nih.gov These synthetic versions, with their shorter N-acyl chains, exhibit improved solubility and can more readily penetrate cells, making them invaluable tools for investigating the intracellular signaling pathways modulated by ceramide-1-phosphate. nih.govnih.gov Studies have shown that these short-chain analogs can be used as external agonists to stimulate cellular responses such as DNA synthesis and cell division. nih.gov

Detection and Quantification Techniques

Accurate detection and quantification of N-octanoylsphingosine 1-phosphate and other sphingolipids are paramount for understanding their metabolic roles. A variety of sophisticated techniques have been developed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods for Sphingolipids

Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the analysis of sphingolipids due to its high sensitivity, specificity, and ability to quantify a broad spectrum of metabolites simultaneously. nih.govspringernature.com This powerful technique allows for the separation of different sphingolipid classes and their individual molecular species.

Key Features of LC-MS Methods for Sphingolipid Analysis:

| Feature | Description | References |

| Chromatography | Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) are employed. HILIC can be particularly advantageous for separating lipids based on their polar head groups. | nih.govnih.gov |

| Ionization | Electrospray ionization (ESI) is commonly used, typically in positive ion mode for sphingoid bases and their phosphates. | nih.govmdpi.com |

| Detection | Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode allows for highly specific and sensitive quantification of target lipids. | springernature.commdpi.com |

| Internal Standards | The use of appropriate internal standards, such as stable isotope-labeled or odd-chain length sphingolipids, is crucial for accurate quantification by correcting for variations in sample preparation and instrument response. | nih.govgatech.edu |

| Sample Preparation | Lipid extraction is typically performed using a modified Bligh and Dyer or Folch method, often under acidified conditions to ensure the recovery of phosphorylated sphingolipids. | springernature.com |

A validated LC-MS/MS method for quantifying sphingosine-1-phosphate (S1P), a related molecule, in human serum demonstrated excellent linearity, precision, and accuracy, with a lower limit of quantification of 25 ng/mL. nih.govnih.gov Such methods can be adapted for the analysis of N-octanoylsphingosine 1-phosphate in various biological matrices.

Thin-Layer Chromatography (TLC) for Metabolic Profiling

Thin-layer chromatography (TLC) is a classic and still valuable technique for the separation and analysis of sphingolipids. nih.govresearchgate.netnih.gov It is particularly useful for metabolic profiling and can be used to separate different classes of sphingolipids, such as ceramides (B1148491), glycosphingolipids, and sphingomyelin. researchgate.netcsic.es The separated lipids can be visualized using various reagents, such as primuline (B81338) spray under UV light. researchgate.net For more detailed analysis, TLC can be coupled with other techniques, such as desorption electrospray ionization-mass spectrometry (DESI-MS), which allows for the direct identification of lipid species from the TLC plate. uow.edu.au

Radiometric Assays using Labeled Precursors

Radiometric assays offer a highly sensitive method for tracing the metabolic fate of sphingolipids. nih.gov These assays involve labeling cells with radioactive precursors, such as [³H]sphingosine or stable isotope-labeled precursors. researchgate.netcore.ac.uk The incorporation of the label into various sphingolipid metabolites can then be tracked over time. For example, the conversion of radiolabeled ceramide to ceramide-1-phosphate can be monitored to study the activity of ceramide kinase. nih.gov While largely superseded by LC-MS for mass detection, radiometric assays remain a powerful tool for studying metabolic flux and enzyme activity in a cellular context. nih.govnih.gov

In Vitro and Ex Vivo Experimental Models

To investigate the biological functions of N-octanoylsphingosine 1-phosphate, researchers employ a variety of in vitro and ex vivo experimental models.

In Vitro Models: These models utilize cultured cells to study the effects of exogenously added N-octanoylsphingosine 1-phosphate on specific cellular processes. For instance, studies have used Rat-1 fibroblasts to demonstrate that short-chain ceramide-1-phosphates can stimulate DNA synthesis and cell division. nih.gov Another in vitro approach involves using cell-free assays with isolated microsomes to study the enzymes involved in sphingolipid metabolism. frontiersin.org Furthermore, cell lines with genetic modifications, such as CRISPR-Cas9 mediated knockout of enzymes like sphingosine-1-phosphate lyase (SGPL1), provide powerful tools to dissect specific metabolic pathways. plos.orgresearchgate.net

Ex Vivo Models: These models utilize tissues or organs cultured outside the body, providing a system that more closely mimics the in vivo environment. An example is the use of arterial tissue from chicken embryos embedded in fibrin (B1330869) gels to study the invasive growth of myofibroblasts. sigmaaldrich.com Another ex vivo model involves using precision-cut liver slices from mice to study the effects of compounds on fibrosis. acs.org These models are valuable for investigating the physiological and pathological roles of N-octanoylsphingosine 1-phosphate in a more complex biological context.

Genetic Manipulation Techniques

Genetic manipulation techniques are essential for establishing causal relationships between specific genes and the observed cellular effects of N-octanoylsphingosine 1-phosphate. These methods involve altering the expression of genes that encode for key enzymes or receptors in the sphingolipid pathway.

Gene knockout or knockdown studies are used to reduce or eliminate the expression of a specific gene, thereby allowing researchers to study the function of the encoded protein.

siRNA (small interfering RNA): siRNAs are short, double-stranded RNA molecules that can be introduced into cells to induce the degradation of a specific mRNA transcript, leading to a temporary reduction in the expression of the corresponding protein. jci.org This technique has been successfully used to study the role of sphingolipid signaling pathways. For example, siRNA-mediated knockdown of the S1P receptor S1P1 has been shown to influence multiple functions of human endothelial cells and reduce pain behaviors in a rat model of inflammation. nih.govnih.gov Similarly, siRNA has been used to knock down the expression of a ceramide-1-phosphate transfer protein (CPTP), revealing its role in regulating eicosanoid production. nih.gov

shRNA (short hairpin RNA): shRNAs are RNA molecules with a hairpin turn that can be delivered into cells using a viral vector. Once inside the cell, the shRNA is processed into siRNA, leading to a stable, long-term knockdown of the target gene. This method is particularly useful for creating stable cell lines with reduced gene expression or for in vivo studies.

These knockdown approaches are invaluable for dissecting the signaling pathways of N-octanoylsphingosine 1-phosphate. For instance, by knocking down the expression of a putative C1P receptor, researchers could determine if the observed cellular effects of exogenously added N-octanoylsphingosine 1-phosphate are receptor-mediated.

In contrast to knockdown studies, overexpression studies involve introducing a gene into cells to increase the production of a specific protein. This approach is particularly useful for studying the effects of increased enzymatic activity.

To investigate the downstream consequences of elevated intracellular N-octanoylsphingosine 1-phosphate levels, researchers can overexpress ceramide kinase (CerK), the enzyme that synthesizes C1P. nih.gov By increasing the amount of CerK in cells, the production of C1P from endogenous ceramide is enhanced. This allows for the study of the downstream signaling events and cellular responses that are specifically triggered by an increase in intracellular C1P. For example, overexpressing CerK has been shown to potently increase the formation of intracellular C1P, which can have toxic effects at high concentrations. nih.gov

Overexpression studies can be performed using transient transfection with plasmids encoding the gene of interest or by creating stable cell lines that continuously express the gene. The effects of overexpression can then be assessed using the various cell culture and biochemical assays described above.

Design and Application of N Octanoylsphingosine 1 Phosphate Analogues and Derivatives in Research

Structure-Activity Relationship (SAR) Studies of N-octanoylsphingosine 1-phosphate and Related Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like N-octanoylsphingosine 1-phosphate dictates its biological function. These studies involve systematically modifying different parts of the molecule—the polar headgroup, the sphingoid base, and the N-acyl chain—and observing how these changes affect its interaction with protein targets, such as G protein-coupled receptors (GPCRs) and enzymes.

The core components of N-octanoylsphingosine 1-phosphate essential for its activity include the phosphate (B84403) headgroup, which provides a critical negative charge for binding, the hydroxyl and amino groups on the sphingoid backbone for hydrogen bonding, and the hydrophobic N-acyl chain and sphingoid tail, which engage with hydrophobic pockets in target proteins.

Research on related sphingosine-1-phosphate (S1P) analogs provides significant insight into the SAR of this class of lipids. nih.gov For instance, the development of aryl amide-containing compounds led to the discovery of competitive antagonists for the S1P₁ and S1P₃ receptors. nih.gov The SAR in this series was found to be very "steep," meaning that even minor modifications to the structure resulted in significant changes in potency and receptor selectivity. nih.gov Further studies have explored reducing the flexibility of the molecule by introducing scaffolds like cinnamyl or tetrahydropyridine (B1245486) to enhance S1P₁ agonistic activity and improve selectivity over other S1P receptor subtypes. nih.gov The discovery of ethanolamine-based direct-acting S1P₁ agonists has also highlighted the importance of the linker and headgroup in achieving high potency and selectivity. nih.govsci-hub.stfigshare.com These findings underscore that the biological outcome of a sphingolipid analog can be finely tuned by altering its chemical structure, enabling the development of highly specific agonists or antagonists. nih.gov

Table 1: Structure-Activity Relationship of Sphingolipid Analogs

| Structural Modification | Effect on Biological Activity | Reference |

|---|---|---|

| Introduction of Aryl Amide Moiety | Can convert agonist activity to competitive antagonism at S1P₁ and S1P₃ receptors. | nih.gov |

| Incorporation of Cinnamyl Scaffold | Reduces molecular flexibility, can improve S1P₁ agonistic activity and selectivity over S1P₃. | nih.gov |

| Utilization of Ethanolamine Scaffold | Can produce potent and highly selective direct-acting S1P₁ agonists. | nih.govsci-hub.st |

| Modification of Headgroup (e.g., to Carboxylic Acid) | Can maintain potent agonism at S1P₁ while providing a different chemical scaffold. | nih.gov |

Development of Specific Probes and Inhibitors

To investigate the specific pathways and protein interactions of N-octanoylsphingosine 1-phosphate, researchers have developed specialized chemical tools, including modified lipids to delineate targets and photoactivatable analogs for covalent labeling.

Chemically modified sphingolipids serve as invaluable tools for identifying and characterizing their cellular targets. Because phosphorylated sphingolipids like N-octanoylsphingosine 1-phosphate are often membrane-impermeant, researchers frequently use their dephosphorylated, more cell-permeable precursors (e.g., N-octanoylsphingosine, or C8-ceramide) to study intracellular effects, assuming they will be phosphorylated by endogenous ceramide kinase.

Furthermore, the synthesis of inhibitors for enzymes involved in the sphingolipid metabolic pathway is a key strategy to delineate the roles of specific lipids. For example, the development of specific inhibitors for sphingosine (B13886) kinases (SphK) or ceramide kinase allows researchers to block the production of S1P or C1P, respectively, and observe the resulting cellular consequences. nih.gov Similarly, inhibitors targeting lipid transporters, such as the S1P transporter Spns2, have been created to dissect the extracellular signaling functions of these lipids from their intracellular roles. nih.gov The synthesis of fluorinated analogs of S1P agonists has also been pursued to create more stable compounds or to develop probes for imaging techniques like positron emission tomography (PET). researchgate.netresearchgate.net

Photoactivatable analogs are powerful tools for identifying direct protein binding partners. These analogs are chemically synthesized to include a photoreactive group, such as a benzophenone (B1666685) or a diazirine, which can be activated by UV light to form a covalent bond with any protein in close proximity. nih.gov

Researchers have successfully synthesized photoactivatable and radiolabeled analogs of the related lipid, sphingosine-1-phosphate (S1P), to map its interactions. nih.gov In one study, two different probes—one containing a benzophenone group and another with a diazirine group—were created. These probes were used to analyze interactions with the S1P₁ receptor and with plasma proteins. The benzophenone-containing probe was found to interact specifically with the S1P₁ receptor, whereas the diazirine-containing probe did not show saturable binding. nih.gov This differential interaction demonstrates the utility of such probes in distinguishing between different protein targets and in understanding the specific structural requirements for binding. nih.gov This approach allows for the unambiguous identification of receptor proteins and other binding partners in their native cellular environment.

Importance of Stereochemistry and Acyl Chain Length in Biological Activity

The biological activity of N-octanoylsphingosine 1-phosphate is not determined solely by its chemical formula but is exquisitely dependent on its three-dimensional shape (stereochemistry) and the length of its fatty acid chain.

The natural form of N-octanoylsphingosine 1-phosphate possesses a specific stereochemistry, designated as (2S, 3R, 4E). ebi.ac.ukebi.ac.uk This precise spatial arrangement of the hydroxyl group at carbon 3 and the amino group at carbon 2, along with the trans-configuration of the double bond, is critical for its recognition by and binding to target proteins. Enzymes and receptors have highly specific binding pockets, and even minor changes to this stereochemistry, creating a different stereoisomer, typically result in a dramatic loss of biological activity.

The length of the N-acyl chain is another critical determinant of biological function. nih.gov N-octanoylsphingosine 1-phosphate has an 8-carbon acyl chain (octanoyl). Research on related sphingolipids has shown that varying the acyl chain length can lead to different biological outcomes. A recent study revealed that S1P molecules with different acyl chain lengths (from C16 to C20) differentially engaged their downstream S1P receptors. nih.gov This specificity is thought to arise from hydrophobic interactions between the lipid's acyl chain and distinct binding pockets within the transmembrane domains of the receptors. nih.gov Therefore, N-octanoylsphingosine 1-phosphate likely has a unique activity profile compared to C1P species with longer or shorter acyl chains, potentially activating a specific subset of receptors or being preferentially used by certain enzymes or lipid transfer proteins. nih.gov

Table 2: Influence of Molecular Features on Biological Activity

| Molecular Feature | Importance in Biological Activity | Reference |

|---|---|---|

| Stereochemistry (2S, 3R, 4E) | The specific 3D arrangement is essential for proper binding to receptor and enzyme active sites. Incorrect stereoisomers are often inactive. | ebi.ac.ukebi.ac.uk |

| N-Acyl Chain Length (e.g., C8) | Influences binding affinity and selectivity for different receptor subtypes and protein targets due to the nature of the hydrophobic binding pocket. | nih.gov |

| Phosphate Headgroup | The negatively charged phosphate is a primary recognition motif for binding to target proteins. | ebi.ac.uk |

Future Research Directions and Conceptual Therapeutic Implications

Elucidating Novel Intracellular Targets and Receptors of N-octanoylsphingosine 1-phosphate

While the cell surface G protein-coupled receptors (GPCRs) for S1P (S1P₁₋₅) are well-characterized, the intracellular actions of S1P and its analogs like C8-S1P are less understood. nih.gov A significant body of evidence suggests that S1P has important intracellular targets that are distinct from its cell surface receptors. nih.gov Identifying these targets is a critical area for future investigation.

Early studies indicated that S1P can induce calcium release from the endoplasmic reticulum, though a definitive target for this action remains to be conclusively identified. nih.gov More recently, it has been shown that S1P can have intracellular roles in processes like inflammation, cancer, and even Alzheimer's disease. nih.gov Future research will likely focus on identifying and characterizing these intracellular binding partners and effector proteins for C8-S1P. This could involve techniques like affinity chromatography with tagged C8-S1P analogs to pull down interacting proteins, followed by mass spectrometry for identification. Understanding these novel intracellular interactions will provide a more complete picture of C8-S1P signaling and may reveal new nodes for therapeutic intervention.

Exploring the Role of N-octanoylsphingosine 1-phosphate in Additional Cellular Processes

The known biological activities of S1P are extensive, encompassing roles in immune cell trafficking, cell survival, proliferation, migration, and angiogenesis. nih.gov Given the structural similarity, it is plausible that C8-S1P shares many of these functions, but further research is needed to delineate its specific roles.

Future investigations should explore the involvement of C8-S1P in a wider array of cellular processes. For instance, the role of S1P signaling in nervous system development and function is an emerging area of interest. nih.gov S1P receptors are expressed on both neurons and glial cells, and their activation can influence neurotransmission and astrogliosis. nih.gov Investigating the specific effects of C8-S1P on these neural processes could open up new avenues for understanding and potentially treating neurological disorders. Additionally, the involvement of S1P in metabolic diseases like diabetes and atherosclerosis warrants further exploration with respect to C8-S1P. nih.gov

Developing N-octanoylsphingosine 1-phosphate Modulators as Research Tools

The development of specific modulators for S1P signaling has been instrumental in advancing our understanding of its physiological and pathological roles. nih.gov The discovery of fingolimod (B1672674) (FTY720), a non-selective S1P receptor modulator, revolutionized the treatment of multiple sclerosis and spurred the development of more selective second-generation modulators. wikipedia.orguco.edufrontiersin.org

A key future direction is the development of selective agonists and antagonists for the individual S1P receptor subtypes. nih.gov This would allow for a more precise dissection of the roles of each receptor in different cellular contexts. Furthermore, creating modulators with improved pharmacokinetic profiles and fewer side effects is an ongoing goal. nih.gov

For C8-S1P specifically, the development of research tools like photoactivatable and clickable analogs could be invaluable. researchgate.netnih.govplos.org These tools would enable researchers to specifically label and track C8-S1P within cells, identify its binding partners, and study its metabolism and trafficking with high precision. The creation of knockout cell lines for enzymes involved in C8-S1P metabolism, such as sphingosine-1-phosphate lyase, can also serve as powerful models to study its specific functions. nih.govplos.org

Conceptual Therapeutic Strategies based on N-octanoylsphingosine 1-phosphate Pathway Modulation (Mechanistic Focus)

The modulation of the S1P pathway has already yielded successful therapeutic agents, and the potential for future drug development is vast. Conceptual therapeutic strategies based on C8-S1P pathway modulation will likely focus on several key mechanistic approaches.

Receptor-Targeted Therapies: The development of highly selective agonists or antagonists for specific S1P receptors is a major focus. nih.govnih.gov For example, selective S1P₁ receptor modulators are sought after for their potential to treat autoimmune diseases with greater precision and fewer side effects than non-selective modulators. uco.edu Depending on the specific roles of C8-S1P at different S1P receptor subtypes, targeted modulators could be designed to either mimic or block its effects in a disease-specific manner.

Enzyme-Targeted Therapies: Another promising strategy is to target the enzymes responsible for the synthesis and degradation of S1P and its analogs. Sphingosine (B13886) kinase (SphK) inhibitors, for instance, are being investigated for their potential in cancer therapy, as elevated S1P levels are often associated with tumor growth and angiogenesis. nih.govnih.govnih.gov Conversely, inhibitors of S1P lyase, the enzyme that irreversibly degrades S1P, could be used to elevate S1P levels in situations where this is beneficial.

Modulation of Downstream Signaling Pathways: Targeting the downstream signaling pathways activated by C8-S1P represents a more nuanced approach. S1P receptors couple to various G proteins, including Gᵢ/ₒ, G₁₂/₁₃, and Gₒ, to mediate a range of cellular responses. tocris.com By understanding the specific downstream effectors activated by C8-S1P in different cell types, it may be possible to develop therapies that selectively modulate these pathways without directly targeting the S1P receptors themselves.

Interactive Data Table: Key S1P Receptor Modulators and their Characteristics

| Modulator | Receptor Affinity | Key Therapeutic Areas of Interest |

| Fingolimod (FTY720) | Non-selective S1P receptor agonist | Multiple Sclerosis wikipedia.orguco.edu |

| Siponimod (BAF312) | Selective for S1P₁ and S1P₅ | Multiple Sclerosis frontiersin.org |

| Ozanimod (B609803) (RPC1063) | Selective for S1P₁ and S1P₅ | Multiple Sclerosis, Ulcerative Colitis frontiersin.org |

| Ponesimod (ACT-128800) | Selective S1P₁ modulator | Multiple Sclerosis frontiersin.org |

| Ceralifimod | High affinity for S1P₁ and S1P₅ | Autoimmune diseases mdpi.com |

Q & A

Q. What analytical techniques are most effective for detecting and quantifying N-octanoylsphingosine 1-phosphate in biological samples?

N-Octanoylsphingosine 1-phosphate can be identified using mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS), leveraging its exact mass (505.3556 g/mol) and fragmentation patterns for specificity . Lipid extraction protocols should include phase separation (e.g., Bligh-Dyer method) to isolate sphingolipids. Quantitation requires stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Phosphatase inhibition during sample preparation is critical to prevent dephosphorylation .

Q. How does N-octanoylsphingosine 1-phosphate contribute to ceramide metabolism and oxidative stress pathways?

As a ceramide derivative, N-octanoylsphingosine 1-phosphate is implicated in sphingolipid recycling and oxidative stress modulation. It acts as a signaling molecule, with elevated levels observed in conditions like recurrent spontaneous abortion (RSA), where oxidative stress disrupts lipid metabolism . Experimental validation involves comparing its levels in disease models (e.g., via LC-MS) and correlating them with markers like sphinganine 1-phosphate and lipid peroxidation products (e.g., leukotrienes) .

Q. What experimental models are suitable for studying the role of N-octanoylsphingosine 1-phosphate in inflammation or apoptosis?

In vitro models include primary fibroblasts or cancer cell lines treated with exogenous N-octanoylsphingosine 1-phosphate to assess apoptosis (via caspase-3 activation) or inflammatory cytokine release (e.g., TNF-α/IL-6 ELISA). In vivo, murine models of metabolic or inflammatory diseases can be used, with tissue-specific lipidomics to track pathway activation . Controls should account for off-target effects by comparing structurally related sphingolipids.

Advanced Research Questions

Q. How can researchers resolve contradictory data on N-octanoylsphingosine 1-phosphate’s role in lipidomic studies?

Contradictions often arise from variability in sample preparation (e.g., oxidation during lipid extraction) or differences in analytical platforms. To address this:

- Standardize protocols using validated reference materials (e.g., NIST-certified lipids).

- Perform inter-laboratory reproducibility studies.

- Apply multivariate statistical analysis (e.g., PCA or OPLS-DA) to distinguish biologically relevant changes from technical noise .

Q. What enzymatic interactions regulate the synthesis and degradation of N-octanoylsphingosine 1-phosphate?

Key enzymes include sphingosine kinase (SPHK1/2) for phosphorylation and lipid phosphate phosphatases (e.g., LPP1-3) for dephosphorylation. Substrate specificity assays (e.g., using recombinant enzymes and synthetic substrates) reveal kinetic parameters (Km, Vmax). Inhibitors like SKI-II (SPHK inhibitor) or propranolol (LPP inhibitor) can validate functional roles in cellular models .

Q. How does the acyl chain length (e.g., octanoyl vs. palmitoyl) influence the bioactivity of sphingosine 1-phosphate derivatives?

Structure-activity relationship (SAR) studies compare N-acyl variants in assays such as:

Q. What experimental designs are optimal for studying N-octanoylsphingosine 1-phosphate’s cross-talk with other lipid mediators?

Use lipidomics to profile co-regulated metabolites (e.g., eicosanoids, glycerophospholipids) in response to perturbations (e.g., gene knockout or pharmacological inhibition). Time-course experiments and dose-response analyses can identify causal relationships. Data integration tools (e.g., KEGG pathway mapping) contextualize findings within broader metabolic networks .

Methodological Challenges and Solutions

Q. How can researchers address the instability of N-octanoylsphingosine 1-phosphate in aqueous solutions?

- Store stock solutions in organic solvents (e.g., methanol) at -80°C under inert gas (N2/Ar).

- Avoid repeated freeze-thaw cycles.

- Include antioxidants (e.g., BHT) in buffers to prevent oxidation .

Q. What strategies improve the specificity of functional assays for N-octanoylsphingosine 1-phosphate?

- Use genetic knockdown/knockout models (e.g., CRISPR-Cas9 targeting SPHK or LPP genes).

- Pair MS-based quantitation with functional readouts (e.g., siRNA silencing followed by lipidomics and apoptosis assays).

- Validate findings with orthogonal methods (e.g., immunoblotting for downstream targets like ERK1/2 phosphorylation) .

Q. How to design a robust study linking N-octanoylsphingosine 1-phosphate to disease mechanisms?

- Cohort selection: Include well-phenotyped patient samples (e.g., stratified by oxidative stress biomarkers).

- Multi-omics integration: Combine lipidomics with transcriptomics/proteomics to identify regulatory nodes.

- Mechanistic follow-up: Use ex vivo models (e.g., patient-derived organoids) to test causality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.